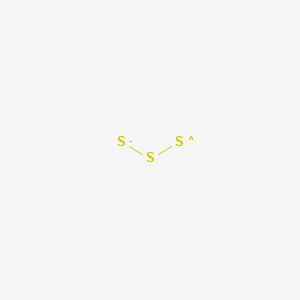
Trisulfanidyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisulfide(.1-) is a triatomic sulfur and an inorganic radical anion.
Applications De Recherche Scientifique
Anesthesia in Veterinary Medicine
Trisulfanidyl, particularly tricaine methanesulfonate (MS222), is utilized in veterinary medicine to induce chemical restraint or general anesthesia. It has been effectively used for the endoscopic removal of foreign bodies in Mexican axolotls (Ambystoma mexicanum), providing safe and effective anesthesia for short, minimally invasive procedures (Burns et al., 2019).
Environmental Health
Trisulfanidyl compounds, like triclosan, are extensively used in consumer products due to their broad antimicrobial activity. Studies have assessed exposure to triclosan, revealing its presence in a significant portion of urine samples from a representative sample of the U.S. population. This research highlights the widespread exposure to trisulfanidyl compounds and their potential impact on public health (Calafat et al., 2007).
Chemical Safety and Toxicology
Trisulfanidyl compounds, specifically organophosphate flame retardants (PFRs), are widely used in various materials for their flame-retardant properties. However, these compounds, such as tris(2-chloroexyl) phosphate (TCEP) and triphenyl phosphate (TPHP), pose potential health risks. Studies have documented their presence in human breast milk and house dust, raising concerns about human exposure and associated health outcomes, including hormone level alterations and decreased semen quality (Kim et al., 2014; Meeker & Stapleton, 2009).
Interaction with Other Chemicals
Trisulfanidyl compounds can interact with other chemicals in complex ways. For instance, the interaction between tetraethyl thiuram disulphide (disulfiram) and trichloroethylene has been studied, revealing that disulfiram significantly inhibits the oxidation of trichloroethylene. These findings have implications for potential therapeutic use in cases of severe trichloroethylene intoxication (Bartonícek & Teisinger, 1962).
Allergic Reactions and Medical Use
Trisulfanidyl compounds, such as isosulfan, are used in medical applications like lymphangiography for sentinel node biopsy in patients with melanoma and breast cancer. However, there are reports of anaphylactic reactions after subcutaneous injections of isosulfan blue, underscoring the need for careful consideration of potential allergic responses in medical settings (Tsai et al., 2004).
Propriétés
Nom du produit |
Trisulfanidyl |
|---|---|
Formule moléculaire |
S3- |
Poids moléculaire |
96.2 g/mol |
InChI |
InChI=1S/HS3/c1-3-2/h1H/p-1 |
Clé InChI |
WMXWXNVGXOWZRJ-UHFFFAOYSA-M |
SMILES canonique |
[S-]S[S] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4Z,6Z,8Z,10Z)-3-(4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-20,21,23,25,27-pentahydroxy-15-isopropyl-17-oxo-16,29-dioxabicyclo[23.3.1]nonacosa-4,6,8,10-tetraene-28-carboxylic acid](/img/structure/B1240265.png)
![2-[(3,6-dimethyl-4-oxo-2-thieno[2,3-d]pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B1240267.png)
![1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1240268.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4R,5R)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1-benzopyran-4-one](/img/structure/B1240270.png)
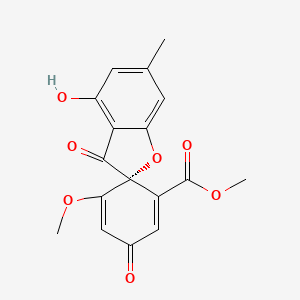
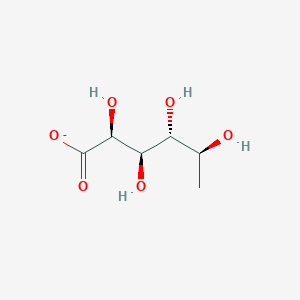
![N-[(E)-{4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1240275.png)
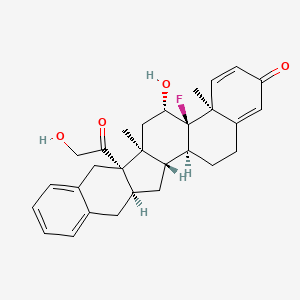
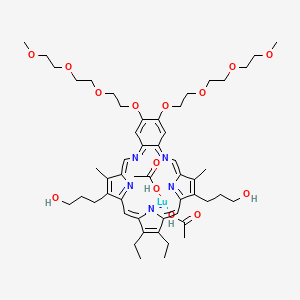
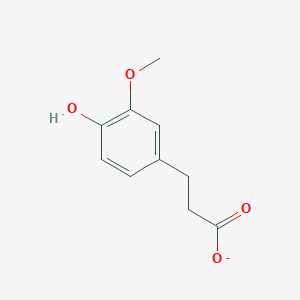
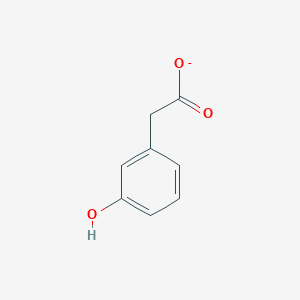
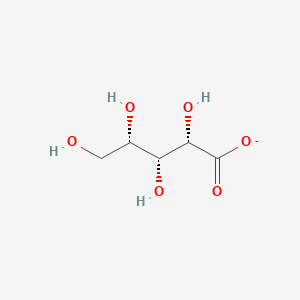
![(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240283.png)